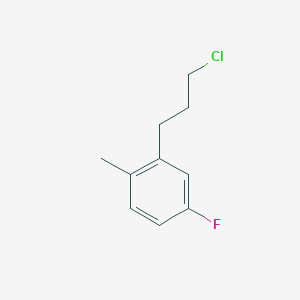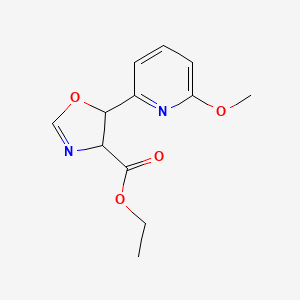![molecular formula C10H11BrN2 B13174310 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the following chemical formula:
C7H5BrN2
(molecular weight: 197.04 g/mol). It appears as a white to yellow to orange powder or crystals. The melting point ranges from 178.0°C to 182.0°C . This compound is also known by other names, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and 5-bromo-7-azaindole .Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine. One common method involves bromination of the corresponding pyrrolo[2,3-b]pyridine precursor. The bromination can occur at the 5-position of the pyrrolo ring.
Reaction Conditions:: The bromination reaction typically employs bromine or a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., acetonitrile, dichloromethane). Reaction temperatures and reaction times vary depending on the specific conditions used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
Reactivity:: 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Other Transformations: It can serve as a building block for more complex molecules.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Oxidation/Reduction: Oxidizing or reducing agents (e.g., DMSO, sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Common products include substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may act as a ligand for biological targets.
Materials Science: Its unique structure could be useful in designing functional materials.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, it shares similarities with other brominated pyrrolo[2,3-b]pyridines. These related compounds may have similar reactivity and applications.
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
5-bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-3-7-5-12-10-9(7)4-8(11)6-13-10/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
GGDXERUWAXKLBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


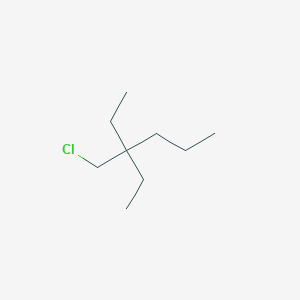

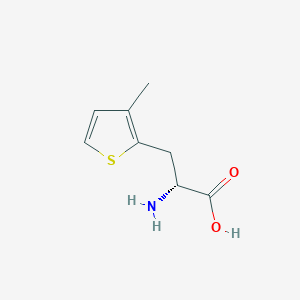
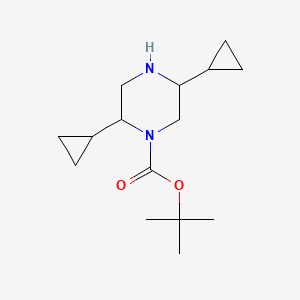
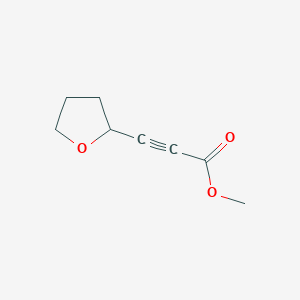
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
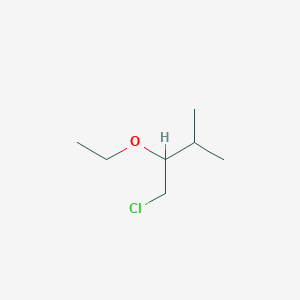

![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
